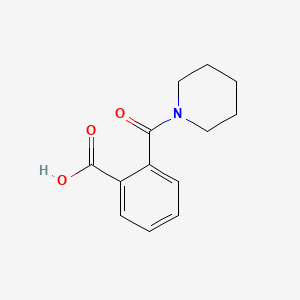

2-(piperidin-1-ylcarbonyl)benzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(piperidine-1-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12(14-8-4-1-5-9-14)10-6-2-3-7-11(10)13(16)17/h2-3,6-7H,1,4-5,8-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUIFJPSZVWHIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174218 | |

| Record name | Benzoic acid, o-(piperidinocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20320-44-9 | |

| Record name | O-(Piperidinocarbonyl)-benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020320449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-(Piperidinocarbonyl)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, o-(piperidinocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(PIPERIDINOCARBONYL)-BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M0TMG2SGU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 Piperidin 1 Ylcarbonyl Benzoic Acid and Its Analogs

Strategies for Carbon-Nitrogen Bond Formation in Benzoic Acid-Piperidine Conjugates

The crucial step in synthesizing the core structure of 2-(piperidin-1-ylcarbonyl)benzoic acid is the formation of the amide bond between a benzoic acid derivative and piperidine (B6355638).

The formation of an amide bond is one of the most fundamental transformations in organic chemistry. nih.gov It typically involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. nih.govrsc.org A common and cost-effective method for this activation is the conversion of the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). rsc.orgrsc.orgderpharmachemica.com

The synthesis of this compound via this method would likely start from phthalic acid or its anhydride (B1165640). The reaction with thionyl chloride generates a highly reactive phthaloyl chloride intermediate. researchgate.net This intermediate is not typically isolated but is reacted in situ with piperidine. The reaction requires a base, such as triethylamine (B128534) (Et₃N) or pyridine (B92270), to neutralize the hydrochloric acid (HCl) that is generated as a byproduct, driving the reaction to completion and preventing the formation of amine salts. rsc.orgnih.gov A one-pot procedure, where the carboxylic acid, amine, base, and thionyl chloride are combined in a suitable solvent like dichloromethane (B109758), can provide the desired amide in high yield within minutes at room temperature. rsc.orgrsc.org The sequence of reagent addition is often critical to maximizing yield and preventing side reactions. rsc.org

While thionyl chloride is widely used due to its affordability and the volatile nature of its byproducts (SO₂ and HCl), numerous other coupling agents have been developed for amide bond formation. derpharmachemica.com These include carbodiimides like EDC and phosphonium (B103445) or uronium salts like HATU, which are common in laboratory settings but less so in large-scale industrial processes due to cost and waste generation. ucl.ac.uk

Table 1: Comparison of Selected Amidation Reagents for Benzoic Acid Derivatives

| Reagent/Method | Typical Conditions | Advantages | Disadvantages | Citation |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Dichloromethane, Triethylamine, Room Temp | Inexpensive, rapid reaction, volatile byproducts | Generates corrosive HCl, harsh conditions not suitable for sensitive substrates | rsc.orgrsc.orgderpharmachemica.com |

| Titanium(IV) Chloride (TiCl₄) | Pyridine (as solvent), 85 °C | Effective for a wide range of substrates, high purity of products | Requires stoichiometric amounts, elevated temperatures | nih.gov |

| PPh₃ / I₂ | Acetonitrile, Triethylamine, Room Temp | Mild conditions, high chemoselectivity | Reagent addition sequence is critical, generates phosphine (B1218219) oxide waste | rsc.org |

| N-Hydroxysuccinimidyl Trifluoroacetate (NHS-TFA) | Activation of acid first, then addition of amine | Convenient, forms a stable activated intermediate | Multi-step process, potential for side reactions | nih.gov |

Modern drug discovery often requires access to libraries of substituted analogs. Novel synthetic strategies have been developed to produce diverse benzoic acid-piperidine scaffolds efficiently. These routes may involve building the substituted rings first before coupling them.

One advanced approach involves an asymmetric desymmetrization of a meso-cyclic anhydride to produce enantiomerically pure substituted piperidine carboxylic acids. nih.gov These chiral building blocks can then be coupled to various aniline (B41778) or other aromatic fragments using standard amide coupling protocols to generate structurally complex and stereochemically defined inhibitors. nih.gov

Combinatorial chemistry, aided by high-throughput screening (HTS), has also been a source of new scaffolds. nih.gov A weakly active hit from a piperidine-based library can serve as the starting point for extensive structure-based design, leading to the development of a versatile synthetic route to optimize different parts of the molecule. nih.gov Furthermore, palladium-catalyzed reactions have emerged for amide synthesis, for instance, using specialized ligands to couple aryl bromides with amines under a carbon monoxide atmosphere, offering an alternative to traditional carboxylic acid activation. nih.gov

Functional Group Interconversions and Derivatization Approaches

Once the core this compound scaffold is synthesized, its properties can be modulated through further chemical modifications of its functional groups.

The carboxylic acid group is a primary site for derivatization. Standard esterification can be achieved by reacting the acid with an alcohol under acidic conditions or with a catalyst like a tin(II) compound, often with the azeotropic removal of water to drive the reaction to completion. google.comgoogle.com Industrial processes for producing benzoic acid esters are well-established and can be adapted for this purpose. google.comgoogle.com

In medicinal chemistry, it is often desirable to replace the carboxylic acid group entirely with a bioisostere—a different functional group that retains similar biological activity but can improve physicochemical properties such as lipophilicity, metabolic stability, or brain penetration. nih.govpressbooks.pub The negatively charged carboxylate group can hinder a molecule's ability to cross biological membranes. nih.gov Replacing it with a more lipophilic, non-classical isostere like a highly fluorinated alcohol or ketone can lead to derivatives with more favorable pharmacokinetic profiles. nih.gov

Table 2: Selected Carboxylic Acid Bioisosteres and Their Properties

| Bioisostere | Approximate pKa | Key Features | Citation |

|---|---|---|---|

| Carboxylic Acid (Reference) | ~4-5 | Planar, anionic at physiological pH | nih.gov |

| Tetrazole | ~5 | Anionic, more lipophilic than carboxylic acid | pressbooks.pub |

| Acylsulfonamide | ~4-6 | Anionic, can form similar hydrogen bond geometries as carboxylates | nih.gov |

| 2,2,2-Trifluoroethan-1-ol | ~12 | Weakly acidic, nonplanar, significantly more lipophilic | nih.gov |

| Phosphonic Acid | ~2 and ~7 | Dianionic, more polar than carboxylic acid | nih.gov |

The piperidine ring is another key site for modification to explore the structure-activity relationship (SAR). nih.gov While building substituted piperidines from acyclic precursors is one approach, a common and powerful alternative is the functionalization of a pre-formed heterocyclic ring. researchgate.netnih.gov

The most prevalent method for this is the hydrogenation of a substituted pyridine ring. researchgate.netnih.gov A wide variety of substituted pyridines are commercially available or readily synthesized, and their reduction using transition metal catalysts (e.g., based on rhodium, ruthenium, or iridium) can yield the corresponding substituted piperidines. nih.gov This approach allows for the introduction of substituents at various positions around the ring. Other methods for forming substituted piperidines that can later be coupled to a benzoic acid include intramolecular cyclization reactions of appropriately functionalized alkenes or alkynes. nih.gov The introduction of chiral piperidine scaffolds is particularly significant in drug design, as it can enhance biological activity and selectivity, and improve pharmacokinetic properties. thieme-connect.com

Application of Green Chemistry Principles in the Synthesis of this compound Analogs

The principles of green chemistry aim to reduce waste, eliminate hazardous substances, and improve energy efficiency in chemical manufacturing. acs.orgresearchgate.net These principles are increasingly being applied to amide bond formation, one of the most frequently performed reactions in the pharmaceutical industry. ucl.ac.uknih.gov

Key green strategies applicable to the synthesis of this compound analogs include:

Catalytic Methods: Moving from stoichiometric activating reagents (like thionyl chloride or carbodiimides), which generate large amounts of waste, to catalytic methods is a primary goal. ucl.ac.uk Biocatalysis, using enzymes like Candida antarctica lipase (B570770) B (CALB), allows for the direct amidation of carboxylic acids and amines under mild conditions, often with high selectivity, avoiding the need for protecting groups. acs.orgnih.gov

Safer Solvents: Traditional amide syntheses often use hazardous solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP). skpharmteco.com Green chemistry promotes replacing these with safer alternatives. skpharmteco.com Recent studies have shown that amide bond formation can be performed efficiently in greener solvents like cyclopentyl methyl ether (CPME) or even water, which is the most environmentally benign solvent. nih.govresearchgate.net

Solvent-Free and Energy-Efficient Reactions: Some methods eliminate the need for a solvent altogether. For example, using methoxysilanes as coupling agents for the reaction between benzoic acid and piperidine proceeds without a solvent, yielding the amide with volatile methanol (B129727) as the only byproduct. rsc.org Additionally, techniques like microwave-assisted synthesis or mechanochemistry (chemical reactions induced by mechanical force) can reduce reaction times and energy consumption, often while minimizing solvent use. nih.gov

Table 3: Green Chemistry Approaches to Amide Synthesis

| Approach | Key Principle(s) | Example | Citation |

|---|---|---|---|

| Enzymatic Catalysis | Catalysis, Reduce Derivatives | CALB-catalyzed amidation of carboxylic acids with amines in CPME. | nih.gov |

| Aqueous Synthesis | Safer Solvents & Auxiliaries | Metal-free, additive-free direct amidation of esters in water at 110 °C. | researchgate.net |

| Solvent-Free Synthesis | Safer Solvents, Atom Economy | Amide bond formation using methoxysilanes as coupling agents, generating only methanol as a byproduct. | rsc.org |

| Mechanochemistry | Energy Efficiency, Waste Prevention | Solvent-free reactions initiated by mechanical energy at room temperature. | nih.gov |

Structure Activity Relationship Sar Investigations of 2 Piperidin 1 Ylcarbonyl Benzoic Acid Derivatives

Influence of Benzoic Acid Moiety Modifications on Biological Activity and Target Affinity

The benzoic acid portion of the molecule is a critical anchor for biological activity, and its modification has profound effects on target affinity. Research has shown that both the substitution pattern and the electronic nature of the substituents on the phenyl ring are pivotal.

In a different context, SAR studies on benzoic acid derivatives for anti-sickling properties revealed that hydrophilic substituents on the phenyl ring are necessary to facilitate interactions with polar amino acid residues at the target site. iomcworld.com At the same time, the phenyl core itself is vital for establishing hydrophobic interactions. iomcworld.com Strong electron-donating groups attached to the benzene (B151609) ring have been associated with potent activity. iomcworld.com The position of substituents is also a determining factor. Research on retinoid receptor agonists showed that moving a methyl group from the ortho- to the para-position on the benzoic acid ring could increase the bioactivity predictions for Endothelin B receptor antagonism. icm.edu.pl

Further investigations into novel benzoic acid derivatives as inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs) have yielded potent compounds. nih.govsci-hub.se Specific substitutions on the benzoic acid core led to compounds with significant inhibitory activity in the nanomolar range. nih.govsci-hub.se

Table 1: Effect of Benzoic Acid Moiety Substitutions on Target Affinity

| Compound/Modification | Target(s) | Key Modification | Finding | Reference |

|---|---|---|---|---|

| Compound 24 vs. 21 | Mcl-1, Bfl-1 | Addition of a tert-butyl group to a distal phenyl substituent | 8-fold increase in binding affinity for Mcl-1 (Ki of 94 nM) | nih.gov |

| Compound 2 vs. Parent | Mcl-1, Bfl-1 | Deletion of 5-phenethylthio substituent | >30-fold decrease in binding to Mcl-1; >60-fold decrease for Bfl-1 | nih.gov |

| Compound 6f | Acetylcholinesterase (AChE) | 2,2-dimethyl-1,3-dioxan-4-one substitution | Potent inhibition with a KI value of 13.62 ± 0.21 nM | nih.govsci-hub.se |

| Compound 6e | Human Carbonic Anhydrase II (hCA II) | Cyclohexanone substitution | Potent inhibition with a KI value of 18.78 ± 0.09 nM | nih.govsci-hub.se |

| General Observation | Anti-sickling | Various electron-donating and hydrophilic groups | Potent activity requires a combination of hydrophilic groups and a hydrophobic phenyl core | iomcworld.comiomcworld.com |

Role of Piperidine (B6355638) Substitutions in Modulating Biological Response and Selectivity

The piperidine ring is not merely a structural linker but an active participant in molecular interactions that govern biological response and target selectivity. Modifications to this ring, including substitution, unsaturation, and replacement with other heterocycles, have been shown to significantly modulate activity.

In the development of antitrypanosomal agents, introducing unsaturation into the piperidine ring led to a tenfold increase in potency. dndi.org This suggests that the conformational rigidity or altered electronic state conferred by the double bond is favorable for target interaction. Conversely, replacing the piperidine ring with a more flexible acyclic analog resulted in a complete loss of activity, indicating that the cyclic constraint of the piperidine is essential. dndi.org Furthermore, substituting the piperidine with a morpholine (B109124) ring, a common strategy to improve metabolic stability, also led to an inactive compound, demonstrating the specific requirement of the piperidine nitrogen and carbon scaffold for this particular target. dndi.org

Studies on piperidinothiosemicarbazone derivatives as antituberculous agents found that activity decreased in the order of piperidine > pyrrolidine (B122466) > morpholine when substituted at the C-6 position of a pyridine (B92270) ring. nih.gov This highlights the role of the heterocycle's basicity and structure in determining efficacy. Compounds containing the piperidine group consistently showed the strongest activity. nih.gov In the pursuit of Factor Xa inhibitors, piperidine diamine derivatives were investigated, where substituents containing sp2 nitrogen, particularly amides and ureas, showed potent anticoagulant activity. nih.gov

Table 2: Influence of Piperidine Moiety Modifications on Biological Activity

| Modification | Compound Series | Biological Target/Activity | Observation | Reference |

|---|---|---|---|---|

| Unsaturated Piperidine Ring | 4-Azaindole-2-piperidines | Trypanosoma cruzi | Ten-fold increase in potency compared to the saturated analog | dndi.org |

| Acyclic Analog Replacement | 4-Azaindole-2-piperidines | Trypanosoma cruzi | Complete loss of activity | dndi.org |

| Morpholine Ring Replacement | 4-Azaindole-2-piperidines | Trypanosoma cruzi | Inactive compound, despite improved clearance properties | dndi.org |

| Piperidine vs. Other Amines | Piperidinothiosemicarbazones | Antituberculous Activity | Activity order: piperidine > pyrrolidine > morpholine | nih.gov |

| Amide/Urea Substituents | Piperidine Diamines | Factor Xa Inhibition | Potent anticoagulant activity observed | nih.gov |

Stereochemical Effects on Activity and Molecular Recognition

Chirality, the three-dimensional arrangement of atoms, is a fundamental aspect of molecular recognition in biological systems. mdpi.com For derivatives of 2-(piperidin-1-ylcarbonyl)benzoic acid, stereochemistry can have a crucial impact on drug action by affecting target binding, metabolism, and cellular uptake. mdpi.com

Investigations into antihypertensive piperidine derivatives revealed clear differences in the pharmacological activities of optical isomers. nih.gov In studies of their hypotensive and α-adrenergic blocking actions, the (+)-isomers were consistently more potent than the corresponding (-)-isomers. nih.gov This demonstrates that the specific spatial orientation of substituents is critical for optimal interaction with the receptor. Interestingly, for some of these compounds, no significant difference was found between the activity of diastereomers (threo vs. erythro isomers), suggesting that the enantiomeric configuration was more important than the relative stereochemistry between adjacent chiral centers for that specific biological action. nih.gov

Table 3: Impact of Stereoisomerism on Biological Activity

| Compound Series | Stereoisomers Compared | Biological Activity | Finding | Reference |

|---|---|---|---|---|

| Benzimidazol-yl-piperidines | (+)-isomers vs. (-)-isomers | Antihypertensive, α-adrenergic blocking | (+)-isomers were always more potent than the corresponding (-)-isomers. | nih.gov |

| Benzimidazol-yl-piperidines | Threo vs. Erythro diastereomers | Antihypertensive | No significant difference in pharmacological activities was found. | nih.gov |

| 3-Br-acivicin derivatives | (5S, αS) vs. other isomers | Antiplasmodial (Antimalarial) | Only (5S, αS) isomers displayed significant activity, suggesting stereoselective uptake. | mdpi.com |

| Penicillamine | R-isomer vs. S-isomer | Anti-arthritic | S-isomer is a potent agent for chronic arthritis; R-isomer is highly toxic with no therapeutic action. | biomedgrid.com |

| Thalidomide | R-isomer vs. S-isomer | Sedative / Teratogenic | R-Thalidomide is a sedative, while S-Thalidomide can show teratogenic effects. | biomedgrid.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activities. nih.gov These models provide valuable insights into the structural requirements for potency and can predict the activity of novel compounds before synthesis. nih.govnih.gov

For a series of imidazolidinyl-piperidinyl-benzoic acids, which are close analogs, 3D-QSAR models were developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.gov These models, which were used to understand requirements for CCR5 receptor antagonism, yielded statistically significant results, providing valuable insights for improving antagonist activity. nih.gov

In a QSAR study of piperine (B192125) analogs as bacterial efflux pump inhibitors, a statistically significant model was generated using descriptors such as the partial negative surface area, the area of the molecular shadow, and the heat of formation. nih.gov The model indicated that an increase in the exposed partial negative surface area enhances inhibitory activity, while the molecular shadow area is inversely proportional to activity. nih.gov Such models are powerful because they not only predict activity but also explain the importance of specific physicochemical properties in a quantitative manner. nih.gov

Modern QSAR studies often employ various machine learning techniques. A study on amide derivatives as xanthine (B1682287) oxidase inhibitors compared models built with multiple linear regression (MLR), support vector regression (SVR), and random forest (RF) regression. frontiersin.org The model built with a mixed-kernel SVR exhibited the best predictive ability and robustness, achieving a high correlation coefficient (R²) of 0.95 for the test set. frontiersin.org The development of predictive QSAR models for piperidinopyridine and piperidinopyrimidine analogs targeting oxidosqualene cyclase has also been successful, providing insights into the key electronic, steric, and hydrophobic features that influence inhibition. researchgate.net These computational studies are instrumental in the rational design of new, more potent derivatives. researchgate.net

Table 4: Summary of QSAR Models for Piperidine-Containing Analogs

| Compound Series | QSAR Method(s) | Key Descriptors/Findings | Model Performance (Example) | Reference |

|---|---|---|---|---|

| Imidazolidinyl-piperidinyl-benzoic acids | CoMFA, CoMSIA | Provided insights into structural requirements for improving CCR5 antagonist activity. | r² = 0.996 (CoMFA) | nih.gov |

| Piperine Analogs | Genetic Function Approximation | Partial negative surface area, molecular shadow, heat of formation. | r² = 0.962, q² = 0.917 | nih.gov |

| Amide Derivatives | MLR, SVR, Random Forest | A mixed-kernel SVR model showed the best performance for predicting XO inhibition. | Test Set R² = 0.95 | frontiersin.org |

| Thiazolo[4,5-b]pyridines | Partial Least Squares Regression (PLSR) | Influential descriptors included T_C_N_5, T_N_O_2, and hydrophilic area. | pred_r² = 0.9818 | derpharmachemica.com |

| Piperidinopyrimidine Analogs | MLR, SVM, PLS | Identified key electronic, steric, and hydrophobic features for OSC inhibition. | High predictive accuracy reported. | researchgate.net |

Preclinical Biological Activity and Mechanistic Insights of 2 Piperidin 1 Ylcarbonyl Benzoic Acid Derivatives

Enzyme Inhibition Studies of Relevant Biological Targets

Derivatives of benzoic acid and those containing piperidine (B6355638) moieties have been investigated for their inhibitory effects on a variety of enzymes. While direct studies on 2-(piperidin-1-ylcarbonyl)benzoic acid itself are limited in some areas, research on structurally related compounds provides insight into potential activities.

The aldo-keto reductase (AKR) superfamily, particularly isoform AKR1C3 (also known as type 5 17β-hydroxysteroid dehydrogenase), is a significant target in cancer research, notably in castration-resistant prostate cancer (CRPC), due to its role in androgen biosynthesis. nih.gov selective inhibition of AKR1C3 is desirable, as related isoforms like AKR1C2 are involved in the beneficial inactivation of androgens.

While direct studies on this compound derivatives are not prominent in the literature, research on related benzoic acid and piperidine structures demonstrates the potential for this chemical class to inhibit AKR1C3. For instance, derivatives of 3-(phenylamino)benzoic acid have been identified as potent and highly selective inhibitors of AKR1C3, with some compounds showing nanomolar affinity and over 200-fold selectivity against other AKR1C isoforms. Similarly, N-benzoyl anthranilic acid derivatives are recognized as selective AKR1C3 inhibitors.

Furthermore, compounds incorporating a piperidine ring, such as 1-(4-(piperidin-1-ylsulfonyl)phenyl) pyrrolidin-2-ones, have been synthesized and presented as novel non-carboxylate inhibitors of AKR1C3. Computational studies on 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids have also shed light on the structural basis for high selectivity towards AKR1C3 over AKR1C2. These findings suggest that the benzoic acid and piperidine moieties are valuable pharmacophores for designing AKR1C3 inhibitors.

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. Inhibition of PTP1B can enhance insulin sensitivity.

Research into PTP1B inhibitors has explored various chemical scaffolds. Notably, derivatives of 2-(oxalyl-amino)-benzoic acid (2-OBA) have been investigated as PTP1B inhibitors, highlighting the relevance of substitution at the 2-position of the benzoic acid ring for this target. Although ertiprotafib, a pTyr mimetic, was studied in clinical trials, its development was halted. While direct evaluation of this compound derivatives against PTP1B is not widely reported, the activity of related benzoic acid analogs suggests this is a potential area for investigation.

Inhibitors of acetylcholinesterase (AChE) are central to the management of Alzheimer's disease, while carbonic anhydrase (hCA) inhibitors are used as diuretics, anti-glaucoma agents, and for other conditions.

Studies have shown that compounds incorporating a piperidine ring can exhibit potent anticholinesterase activity. For example, a series of new piperidine-hydrazone derivatives were synthesized and evaluated, with some compounds showing significant inhibitory activity against butyrylcholinesterase (BChE), an enzyme related to AChE. Specifically, one derivative demonstrated an IC50 value of 35.30 ± 1.11 μM against BChE, which was more potent than the standard drug galantamine in that study.

Regarding carbonic anhydrase, natural carnosic acid derivatives have been studied for their inhibitory effects on hCA I and hCA II. However, there is limited specific data in the reviewed literature on the direct inhibitory activity of this compound derivatives against either AChE or hCA.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a strategy for treating hyperpigmentation disorders. Several studies have demonstrated that benzoic acid derivatives can act as tyrosinase inhibitors. nih.gov Kinetic analyses have revealed that aminobenzoic acids can inhibit both the monophenolase and diphenolase activities of mushroom tyrosinase in a non-competitive fashion. For example, 2-aminobenzoic acid and 4-aminobenzoic acid showed potent inhibition with Ki values in the micromolar range. Another study synthesized a series of benzoic acid amides and esters, with one N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide derivative being a particularly potent inhibitor with an IC50 of 1.09 μM. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in folate metabolism and a target for antimicrobial and anticancer therapies. A recent study explored a series of 4-piperidine-based thiosemicarbazones as DHFR inhibitors, with compounds showing IC50 values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. In silico analysis indicated that the piperidine ring contributed to binding within the enzyme's active site.

Table 4.1: Inhibition of Various Enzymes by Structurally Related Derivatives

| Enzyme | Derivative Class | Compound Example | Inhibition Value (IC50/Ki) | Source |

|---|---|---|---|---|

| Tyrosinase | Benzoic Acid Amide | N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide | 1.09 μM (IC50) | nih.gov |

| Tyrosinase (monophenolase) | Aminobenzoic Acid | 2-aminobenzoic acid | 5.15 µM (Ki) | |

| Butyrylcholinesterase (BChE) | Piperidine-Hydrazone | Compound 11 (study specific) | 35.30 μM (IC50) | |

| Dihydrofolate Reductase (DHFR) | Piperidine-Thiosemicarbazone | Compound 5p (study specific) | 13.70 µM (IC50) |

Modulation of Receptor and Ion Channel Activities in Preclinical Models

Based on the available scientific literature, there is a notable lack of preclinical studies investigating the specific effects of this compound derivatives on receptor and ion channel activities. While the piperidine and benzoic acid scaffolds are present in many pharmacologically active molecules that target various receptors and channels, dedicated research on this particular combined scaffold for these targets is not apparent in the reviewed literature.

Investigations into Antimicrobial and Antioxidant Properties (Preclinical in vitro Studies)

The antimicrobial and antioxidant potential of compounds containing piperidine and benzoic acid moieties has been more extensively explored in preclinical in vitro settings.

Antimicrobial Activity: Benzoic acid and its derivatives are known to possess nonspecific antibacterial properties. Research has shown that various derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Specifically, piperidine-containing structures have been a focus of antimicrobial research. A study on novel 2-[4-(substituted piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives found that certain compounds exhibited significant antibacterial and antifungal activities. One compound showed potent activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. Several other compounds in the same study displayed strong antifungal effects with MIC values of 3.12 µg/mL, comparable to the standard drug fluconazole. Other studies on different piperidine derivatives have also confirmed their activity against pathogens like S. aureus and E. coli.

Table 4.2: In Vitro Antimicrobial Activity of Structurally Related Derivatives

| Derivative Class | Microorganism | Activity (MIC) | Source |

|---|---|---|---|

| 2-[4-(Piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole | Staphylococcus aureus | 6.25 µg/mL | |

| 2-[4-(Piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole | MRSA | 6.25 µg/mL | |

| 2-[4-(Piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole | Fungi (various) | 3.12 µg/mL | |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative | Staphylococcus aureus | 125 µg/mL | |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative | Bacillus subtilis | 125 µg/mL |

Antioxidant Properties: The antioxidant capacity of both benzoic acid and piperidine derivatives has been documented. Hydroxybenzoic acids, in particular, have shown the ability to scavenge free radicals, with the position of the hydroxyl group on the phenyl ring being crucial for activity.

Numerous studies have synthesized and evaluated piperidine-containing compounds for their antioxidant potential. For example, novel piperidine derivatives were tested using the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay and showed significant antioxidant capacity. Another review highlights various classes of piperidine compounds, including piperanols and piperidine oximes, that have been explored for their ability to mitigate oxidative stress.

Cellular Mechanism of Action Studies

Detailed studies on the specific cellular mechanism of action for this compound have not been identified in the reviewed literature. Research on other benzoic acid derivatives, however, suggests potential mechanisms that could be investigated for this compound. For instance, some benzoic acid derivatives are known to interact with transport proteins.

One such class of transporters is the organic anion transporters (OATs), which play a crucial role in the renal excretion of various substances, including uric acid. Probenecid, a well-known uricosuric agent, is a benzoic acid derivative that inhibits OATs, particularly URAT1 (urate transporter 1). This inhibition leads to decreased reabsorption of uric acid in the kidneys and subsequent reduction of its levels in the blood. Given the structural similarities, it is plausible that this compound or its derivatives could modulate the activity of such transport proteins. However, without specific experimental data, this remains a hypothesis.

Pathway analysis for this specific compound is also not documented. Generally, such analyses would involve treating relevant cell lines with the compound and using techniques like transcriptomics or proteomics to identify altered cellular pathways.

Table 1: Potential Cellular Mechanisms of Action for Benzoic Acid Derivatives (Hypothetical for this compound)

| Potential Mechanism | Description | Relevant Assays | Supporting Evidence for Related Compounds |

| Transport Protein Modulation | Inhibition or activation of cellular transport proteins, such as Organic Anion Transporters (OATs). | Cell-based uptake or efflux assays using specific substrates for the transporter of interest (e.g., radiolabeled uric acid for URAT1). | Probenecid, a benzoic acid derivative, is a known inhibitor of URAT1 and other OATs. |

| Enzyme Inhibition | Direct inhibition of specific enzymes involved in disease pathways. | In vitro enzyme activity assays using purified enzymes and specific substrates. | Some benzoic acid derivatives have been shown to inhibit enzymes like cyclooxygenase (COX). nih.gov |

| Receptor Binding | Agonist or antagonist activity at specific cellular receptors. | Radioligand binding assays or functional assays measuring downstream signaling events. | The benzoylpiperidine moiety is a recognized pharmacophore in many centrally acting drugs that target various receptors. nih.govresearchgate.net |

This table is for illustrative purposes and is based on the activities of related compounds, not direct evidence for this compound.

Evaluation of Biological Effectiveness via in vitro Assays and Cellular Models

Specific in vitro assays and cellular models to evaluate the biological effectiveness of this compound have not been reported in the available scientific literature. The selection of appropriate assays would be contingent on the hypothesized mechanism of action.

For instance, if the compound is being investigated as a uricosuric agent, cellular models expressing the URAT1 transporter, such as HEK293 cells transfected with the SLC22A12 gene, would be employed. The effectiveness would be quantified by measuring the inhibition of uric acid uptake in these cells.

Should the compound be explored for other activities, such as anti-inflammatory effects, different cellular models and assays would be relevant. For example, lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) could be used to assess the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6).

Table 2: Examples of In Vitro Assays and Cellular Models for Evaluating Benzoic Acid Derivatives (Hypothetical for this compound)

| Therapeutic Area | Cellular Model | In Vitro Assay | Endpoint Measured |

| Hyperuricemia/Gout | HEK293 cells expressing URAT1 | Uric acid uptake assay | Inhibition of radiolabeled uric acid uptake |

| Inflammation | LPS-stimulated RAW 264.7 macrophages | ELISA, qPCR | Reduction in pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) |

| Cancer | Various cancer cell lines (e.g., HepG2) | MTT assay, cell cycle analysis | Inhibition of cell proliferation, induction of apoptosis or cell cycle arrest |

This table presents examples of assays that could be used and is not based on published data for this compound.

Molecular Targeting and Binding Interaction Studies of 2 Piperidin 1 Ylcarbonyl Benzoic Acid Derivatives

Identification and Characterization of Molecular Targets (e.g., specific enzymes, receptors, transport systems)

Derivatives of 2-(piperidin-1-ylcarbonyl)benzoic acid have been investigated for their interactions with a variety of biological macromolecules. These studies have successfully identified several molecular targets, primarily enzymes and receptors, highlighting the therapeutic potential of this chemical scaffold.

Identified molecular targets for these derivatives include:

Anti-apoptotic Proteins: Specifically, the Myeloid cell leukemia 1 (Mcl-1) and B-cell lymphoma/leukemia 1 (Bfl-1) proteins are key targets. nih.gov A class of 2,5-substituted benzoic acid derivatives has been developed as dual inhibitors of these proteins, which are crucial for cell survival and are often overexpressed in cancer cells. nih.gov

Cholinesterases: Certain derivatives containing the piperidine (B6355638) moiety have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net These enzymes are critical for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a primary strategy for managing Alzheimer's disease.

Carbonic Anhydrases (CAs): Novel benzoic acid derivatives have been evaluated as inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II). sci-hub.se These enzymes are involved in numerous physiological processes, and their dysregulation is linked to several pathologies.

G-Protein Coupled Receptors (GPCRs): The P2Y14 receptor (P2Y14R), a GPCR, has been identified as a target for piperidine-containing benzoic acid analogues. researchgate.netnih.gov Antagonists of this receptor are being explored for the treatment of inflammatory conditions like asthma and chronic pain. nih.gov

Digestive Enzymes: Piperidine derivatives have demonstrated inhibitory activity against α-amylase, an enzyme responsible for the breakdown of starch into sugars. mdpi.com This inhibitory action is a target for managing type 2 diabetes. mdpi.com

Ligand-Protein Binding Affinity and Selectivity Assessments (e.g., K_i, IC50 values)

The binding affinity and selectivity of these derivatives are quantified using standard biochemical assays, yielding values such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These metrics are crucial for understanding the potency and specificity of the compounds.

For instance, structure-activity relationship (SAR) studies on Mcl-1/Bfl-1 dual inhibitors revealed that removing a 5-phenethylthio substituent from the benzoic acid scaffold led to a significant decrease in binding affinity, with over a 30-fold drop for Mcl-1 and a 60-fold drop for Bfl-1. nih.gov This demonstrates the critical contribution of specific substituents to binding potency. nih.gov

In the context of cholinesterase inhibition, several aminobenzoic acid derivatives with a piperidine component showed IC50 values below 20 μM for both AChE and BChE. researchgate.net The most potent dual inhibitor identified in one study, N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide, displayed IC50 values of 9.68 μM and 11.59 μM against AChE and BChE, respectively. researchgate.net

For carbonic anhydrase inhibitors, certain tetrahydroisoquinolynyl-benzoic acid derivatives showed high potency. sci-hub.se Compound 6e (cyclohexanone-substituted) was the most effective inhibitor against hCA II with a Ki value of 18.78 ± 0.09 nM, while compound 6f (2,2-dimethyl-1,3-dioxan-4-one-substituted) was the most potent against AChE with a Ki value of 13.62 ± 0.21 nM. sci-hub.se

Derivatives targeting the P2Y14 receptor also show high affinity. nih.gov A reference naphthalene-based antagonist featuring a piperidine moiety has an IC50 of 8.0 nM in a fluorescence binding assay. nih.gov

Spectroscopic and Biophysical Techniques for Binding Analysis

A range of spectroscopic and biophysical methods are employed to characterize the binding of this compound derivatives to their molecular targets. nih.gov These techniques provide crucial information on binding events, affinity, and the structural details of the ligand-protein complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying ligand-protein interactions. nih.gov For example, Heteronuclear Single Quantum Coherence (HSQC)-NMR was used alongside crystallography to guide the development of 2,5-substituded benzoic acid inhibitors of Mcl-1 and Bfl-1. nih.gov Protein-observed and ligand-observed NMR spectroscopy can characterize even weak interactions between a target protein and fragment screening hits. nih.gov Furthermore, 1D and 2D NMR methods have been used to determine the molecular positioning of benzoic acid within model membrane systems, showing its ability to penetrate the membrane/water interface. nih.gov

Fluorescence Spectroscopy: This technique is widely used to study drug-protein interactions and determine binding affinity. nih.gov The intrinsic fluorescence of proteins, often from tryptophan residues, can be quenched upon ligand binding. nih.gov This change in fluorescence intensity can be analyzed to calculate binding constants (Kb) and the number of binding sites (n). nih.gov For instance, the affinity of piperidine derivatives for the P2Y14 receptor was determined using a fluorescence binding assay. researchgate.netnih.gov

X-ray Crystallography: This technique provides high-resolution, three-dimensional structural information of the ligand-protein complex. Crystallography has been instrumental in elucidating the binding mode of 2,5-substituted benzoic acid inhibitors to the Mcl-1 protein, revealing key interactions at an atomic level. nih.gov

General Biophysical Methods: Other established biophysical techniques used in early drug discovery for hit confirmation and mechanistic studies include surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and mass spectrometry (MS). nih.gov

Elucidation of Binding Modes and Interaction Hotspots

Understanding the precise binding mode and identifying interaction "hotspots" is fundamental for structure-based drug design. For derivatives of this compound, these interactions have been elucidated through a combination of crystallography, NMR, and computational modeling.

A key finding comes from the structural analysis of 2,5-substituted benzoic acid inhibitors bound to the Mcl-1 protein. nih.gov These studies revealed several critical interaction features:

Anchoring Hydrogen Bond: A consistent and crucial interaction is an anchoring hydrogen bond formed between the carboxyl group of the benzoic acid derivative and the side chain of an arginine residue (Arg263) on the Mcl-1 protein. nih.gov This interaction mimics how natural pro-apoptotic proteins bind to Mcl-1. nih.gov

U-Shaped Conformation: The inhibitors generally adopt a U-shaped binding mode within the Mcl-1 binding groove, with the central benzoic acid scaffold positioned at the junction of the p2 and p3 pockets. nih.gov

Oxyanion Hole Occupancy: The interaction of the carboxyl group with residues like Arg263 is analogous to the function of an oxyanion hole. An oxyanion hole is a feature in an enzyme's active site, typically composed of positively charged or backbone amide groups, that stabilizes the negative charge on an oxygen atom in a transition state or a bound ligand. wikipedia.org This stabilization significantly contributes to the binding affinity and lowers the energy required for the interaction. wikipedia.org

These detailed insights into the molecular recognition events governing the binding of small molecules to their targets are essential for optimizing inhibitor potency and selectivity. nih.gov

Advanced Computational and Theoretical Investigations

Molecular Docking and Scoring Function Analyses for Ligand-Target Interactions

Molecular docking is a computational technique pivotal in predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. For 2-(piperidin-1-ylcarbonyl)benzoic acid, while specific docking studies against a wide array of targets are not extensively documented in publicly available literature, the principles of molecular docking can be illustrated through studies on analogous benzoic acid derivatives. nih.gov

The process involves placing the 3D structure of this compound into the binding site of a target protein. The interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are then evaluated using a scoring function. This function calculates a score, often expressed in kcal/mol, which estimates the binding affinity. researchgate.net Lower scores typically indicate a more favorable binding interaction.

In a hypothetical docking study of this compound against a target protein, the key interactions would likely involve the carboxyl group and the carbonyl oxygen acting as hydrogen bond acceptors, while the piperidine (B6355638) ring could engage in hydrophobic interactions. The scoring function would quantify the strength of these interactions to rank potential binding poses.

Table 1: Illustrative Molecular Docking Scoring Functions and Their Principles

| Scoring Function | Principle | Typical Application |

| Empirical | Based on a weighted sum of individual energy terms like hydrogen bonds, ionic interactions, hydrophobic effects, and steric clashes. The weights are derived from experimental binding data of a set of protein-ligand complexes. | Rapid screening of large compound libraries due to computational efficiency. |

| Knowledge-Based | Derived from statistical analysis of atom-pair potentials from a large set of experimentally determined protein-ligand complex structures. These potentials reflect the frequency of observed interactions. | Predicting binding modes and affinities by leveraging structural information from known complexes. |

| Force-Field-Based | Utilizes classical mechanics force fields to calculate the non-bonded interaction energies (van der Waals and electrostatic) between the ligand and the protein. | More accurate but computationally intensive, often used for refining docking poses and estimating binding energies. |

While specific docking scores for this compound are not available, studies on similar benzoic acid derivatives against targets like the SARS-CoV-2 main protease have demonstrated the utility of this approach in identifying potential inhibitors. nih.gov

Pharmacophore Modeling and Virtual Screening Applications for Novel Analogs

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model for this compound would typically include features such as hydrogen bond acceptors (the carbonyl and carboxyl oxygens), a hydrophobic feature (the piperidine ring), and an aromatic ring feature.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual databases of chemical compounds. This process, known as virtual screening, aims to identify novel molecules that match the pharmacophoric features and are therefore likely to exhibit similar biological activity. This approach is significantly faster and more cost-effective than traditional high-throughput screening.

The steps involved in this process are:

Feature Identification: Defining the key chemical features of this compound that are crucial for its interaction with a biological target.

Model Generation: Creating a 3D model that represents the spatial arrangement of these features.

Database Screening: Searching chemical libraries for molecules that fit the pharmacophore model.

Hit Identification: Filtering and ranking the compounds that match the model to select promising candidates for further experimental testing.

While no specific pharmacophore models derived from this compound for virtual screening of novel analogs are reported, the methodology has been successfully applied to other classes of compounds, including other piperidine derivatives, to discover new potential therapeutic agents. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory for electronic properties, conformational analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and conformational properties of molecules with high accuracy. For this compound, DFT calculations can provide valuable insights into its reactivity, stability, and preferred three-dimensional shape.

A study on the structurally related 2-[(2-substitutedphenyl) carbamoyl] benzoic acids using DFT at the B3LYP/6-31G(d,p) level of theory has provided information on frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. researchgate.net Similar calculations for this compound would allow for the determination of its electronic properties.

Conformational analysis via DFT can identify the most stable geometric isomers of the molecule. For instance, the orientation of the piperidine ring relative to the benzoic acid moiety can be determined, which is critical for understanding how the molecule interacts with biological targets. One study on a piperine (B192125) analog highlighted how DFT can be used to understand the puckering of the piperidine ring and its conformational preferences in solution. researchgate.net

Table 2: Key Parameters from Quantum Chemical Calculations and Their Significance

| Parameter | Description | Significance |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface of the molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key for predicting intermolecular interactions. |

| Conformational Energy | The relative energy of different spatial arrangements (conformers) of the molecule. | Determines the most stable and likely conformation of the molecule, which is essential for understanding its biological activity. |

| Vibrational Frequencies | The frequencies of the normal modes of vibration of the molecule. | Can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and identify functional groups. nih.gov |

These computational investigations provide a fundamental understanding of the intrinsic properties of this compound, which is essential for rational drug design.

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can be used to investigate its conformational flexibility and the stability of its complex with a biological target.

Key insights from MD simulations include:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, the stability of the complex can be assessed. A stable complex will show minimal fluctuations in RMSD.

Conformational Changes: MD simulations can reveal how the ligand and protein adapt their conformations upon binding. This can highlight induced-fit mechanisms that are not apparent from static docking poses.

Interaction Analysis: The persistence of specific hydrogen bonds and other non-covalent interactions can be tracked throughout the simulation, providing a more accurate picture of the key binding determinants.

Free Energy Calculations: Advanced MD techniques can be used to calculate the binding free energy, providing a more rigorous estimate of binding affinity than docking scores alone.

A study on benzoic acid complexes with proteins like bovine serum albumin demonstrated the use of MD simulations to confirm the stability of the complexes and identify key binding interactions. nih.gov

Conclusion and Future Research Directions

Identification of Knowledge Gaps and Unexplored Research Avenues

The primary and most significant knowledge gap is the complete lack of fundamental research into 2-(piperidin-1-ylcarbonyl)benzoic acid. All potential research avenues for this compound remain unexplored. Foundational studies would be required to establish a baseline of knowledge, including:

Synthesis and Characterization: Development and optimization of synthetic routes to produce the compound, followed by comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Physicochemical Properties: Determination of key properties like solubility, melting point, and stability.

Biological Screening: Initial in-vitro screening against a broad range of biological targets to identify any potential bioactivity. This could include assays for enzymatic inhibition, receptor binding, or antimicrobial effects, inspired by research on other benzoic acid derivatives.

Perspectives on the Rational Design and Development of Novel Chemical Entities Based on the this compound Scaffold

Given the absence of data, any perspective on the rational design of new chemical entities based on this scaffold is purely speculative. The value of the this compound scaffold as a starting point for drug discovery or materials science is currently unknown. Future research would first need to establish if the core structure possesses any inherent properties of interest. Should any promising bioactivity be discovered, the scaffold could then be systematically modified to explore structure-activity relationships (SAR). For instance, substitutions on the piperidine (B6355638) or benzene (B151609) rings could be made to enhance potency, selectivity, or pharmacokinetic properties. However, without initial data, such design efforts lack a rational basis.

Q & A

Basic: What synthetic methodologies are commonly employed for 2-(piperidin-1-ylcarbonyl)benzoic acid, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves the acylation of piperidine with a substituted benzoyl chloride derivative. A standard approach includes:

- Step 1: Reacting piperidine with 2-carboxybenzoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.

- Step 2: Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) to minimize side reactions.

- Step 3: Purification via recrystallization or column chromatography.

Comparative studies on similar piperidine-carbonyl benzoic acid derivatives suggest that excess acyl chloride (1.2–1.5 equiv) and slow addition rates improve yields (70–85%) . Positional isomerism (2- vs. 3-substitution) may require adjusted stoichiometry due to steric effects.

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: and NMR confirm the piperidine ring environment and carbonyl/acid group positions. Aromatic protons in the 2-position show distinct splitting patterns due to deshielding .

- IR Spectroscopy: Stretching frequencies for carbonyl (C=O, ~1680–1720 cm) and carboxylic acid (O-H, ~2500–3000 cm) groups are critical for functional group identification.

- X-ray Crystallography: Tools like SHELX and ORTEP-III aid in resolving crystal packing and hydrogen-bonding networks, which are vital for understanding supramolecular interactions .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental NMR data?

Answer:

Discrepancies often arise from solvent effects, hydrogen bonding, or conformational flexibility. Methodological steps include:

Re-examining purity: Confirm via HPLC or melting point analysis.

Solvent modeling: Use DFT calculations with explicit solvent models (e.g., PCM for DMSO).

Hydrogen bonding analysis: X-ray crystallography (via SHELX) can reveal intermolecular interactions that shift proton environments .

Dynamic NMR: Variable-temperature studies to assess rotational barriers around the piperidine-carbonyl bond.

For example, unexpected downfield shifts in aromatic protons may arise from π-stacking interactions observed in crystal structures .

Advanced: What strategies optimize the acylation step during synthesis when low yields occur?

Answer:

Common issues and solutions:

- Low reactivity: Use activating agents (e.g., DCC/DMAP) for the carboxylic acid precursor.

- Side products: Monitor reaction progress with TLC (hexane:ethyl acetate, 3:1). Quench unreacted acyl chloride with ice-cold water.

- Purification challenges: Employ gradient column chromatography (silica gel, 0–5% MeOH in DCM) to separate unreacted piperidine and byproducts.

Evidence from analogous syntheses shows that microwave-assisted reactions (50°C, 30 min) can enhance yields by 15–20% .

Basic: What are the primary research applications of this compound?

Answer:

- Medicinal Chemistry: Serves as a scaffold for kinase inhibitors or antimicrobial agents due to its piperidine moiety, which enhances membrane permeability .

- Supramolecular Chemistry: The carboxylic acid group facilitates cocrystal formation with APIs (Active Pharmaceutical Ingredients) to modulate solubility .

- Chemical Biology: Used in PROTAC (Proteolysis-Targeting Chimera) design to link target proteins to E3 ubiquitin ligases.

Advanced: How to design experiments comparing biological activity with related derivatives?

Answer:

Adopt a structure-activity relationship (SAR) approach:

Synthesize analogs: Vary substituents on the piperidine ring or benzoic acid moiety.

Assay design: Use standardized microbial (e.g., MIC against E. coli) or cytotoxicity (MTT assay in cancer cell lines) protocols.

Data analysis: Compare IC values and ligand efficiency metrics.

Example Table:

| Compound | Antimicrobial Activity (MIC, μg/mL) | Cytotoxicity (IC, μM) |

|---|---|---|

| 2-(Piperidin-1-ylcarbonyl) | 12.5 | 45.2 |

| 3-(Piperidin-1-ylcarbonyl) | 25.0 | 62.8 |

| Benzoic acid (control) | >100 | >200 |

Data adapted from studies on structural analogs .

Basic: What safety precautions are essential for handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use a fume hood to avoid inhalation of fine powders.

- Storage: Store in a cool, dry place away from oxidizers (risk of toxic gas release, e.g., HCl) .

- Spill management: Neutralize with sodium bicarbonate and collect in sealed containers for hazardous waste disposal.

Advanced: How do hydrogen bonding patterns inform crystallographic predictions?

Answer:

Graph-set analysis (as per Etter’s rules) identifies recurring motifs:

- Motif 1: Carboxylic acid dimer (R(8)) stabilizes the crystal lattice.

- Motif 2: Piperidine N-H···O=C interactions form chains (C(6) pattern).

X-ray data refined via SHELXL reveals these motifs, enabling predictions of solubility and stability . For this compound, the dominant graph-set descriptor is D (hydrogen-bonded dimer), critical for cocrystal engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.